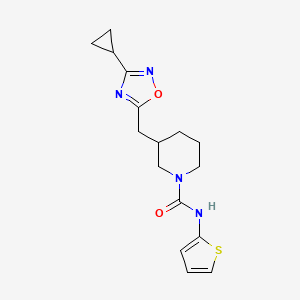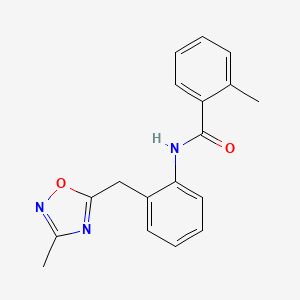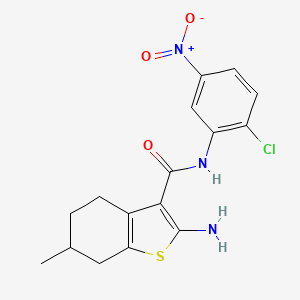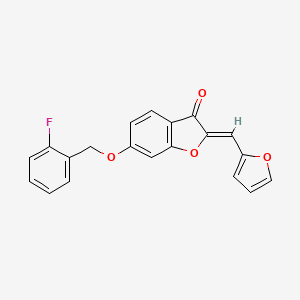![molecular formula C7H13ClF3N B2602349 [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2503208-13-5](/img/structure/B2602349.png)
[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2503208-13-5 . It has a molecular weight of 203.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3N.ClH/c1-6(4-11)2-5(3-6)7(8,9)10;/h5H,2-4,11H2,1H3;1H . This indicates that the compound contains a cyclobutyl ring with a trifluoromethyl group and a methyl group attached to it.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Environmental and Toxicological Research
Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment
- Triclosan, a broad-spectrum antibacterial agent, is partially eliminated in sewage treatment plants and commonly found in environmental compartments. It can transform into more toxic compounds like chlorinated phenols after chlorination. Toxicity toward aquatic organisms and potential endocrine disruptor effects have been observed (Bedoux et al., 2012).
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
- Parabens, used as preservatives, are considered emerging contaminants. Despite treatments eliminating them well from wastewater, they are found ubiquitously in surface water and sediments. Their interaction with free chlorine leads to the formation of chlorinated by-products (Haman et al., 2015).
Pharmacological and Biochemical Research
Neurochemistry and Neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA)
- MDMA's neurochemical effects and potential neurotoxicity have been studied, with observations on its acute and long-term effects. Such research could indirectly relate to the study of novel chemical compounds in neuroscience (McKenna & Peroutka, 1990).
Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes
- The selectivity of chemical inhibitors for various Cytochrome P450 isoforms plays a crucial role in understanding drug metabolism and potential drug–drug interactions. This research is important for evaluating the metabolic pathways of new chemical entities (Khojasteh et al., 2011).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
The future directions of this compound are not specified in the search results. Given its trifluoromethyl group, it could potentially be used in the development of pharmaceuticals, as trifluoromethyl groups are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Propriétés
IUPAC Name |
[1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-6(4-11)2-5(3-6)7(8,9)10;/h5H,2-4,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKFZZDHNPMSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2602270.png)
![1-Butyl-4-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2602271.png)




![4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2602278.png)
![Methyl (E)-4-oxo-4-[1-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethylamino]but-2-enoate](/img/structure/B2602279.png)

![N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide](/img/structure/B2602281.png)

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)
![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2602288.png)
